Product packaging for Ethynodiol Diacetate(Cat. No.:CAS No. 297-76-7)

Ethynodiol Diacetate

Cat. No.: B1671691
CAS No.: 297-76-7
M. Wt: 384.5 g/mol
InChI Key: ONKUMRGIYFNPJW-KIEAKMPYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethynodiol diacetate (CAS 297-76-7) is a semi-synthetic steroidal progestin primarily used in pharmacological research on hormonal contraception . Its main mechanism of action, particularly in combination with an estrogen like ethinyl estradiol, is the inhibition of ovulation through a negative feedback effect on the hypothalamus, which alters the normal pattern of gonadotropin secretion from the anterior pituitary . Beyond its primary progestogenic activity, this compound is noted for having relatively little or no androgenic potency and can exhibit significant estrogenic effects . In research models, it has been shown to provide adequate control of menstrual cyclicity and acts as a complete contraceptive at low doses by also thickening cervical mucus to impede sperm penetration and causing endometrial changes that inhibit implantation . Recent scientific investigations have explored the biotransformation of this compound using microbial and plant cell cultures, such as Cunninghamella elegans and Ocimum basilicum , as an efficient and stereoselective route to produce a library of novel hydroxylated steroid derivatives for potential contraceptive applications . This compound is for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O4 B1671691 Ethynodiol Diacetate CAS No. 297-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3/t18-,19-,20+,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKUMRGIYFNPJW-KIEAKMPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@]4(C#C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020614
Record name Ethynodiol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethynodiol Diacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.97e-03 g/L
Record name Ethynodiol Diacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

297-76-7
Record name Ethynodiol diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=297-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethynodiol diacetate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000297767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethynodiol diacetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethynodiol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etynodiol di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYNODIOL DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62H10A1236
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethynodiol Diacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126-127
Record name Ethynodiol diacetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanisms of Action and Molecular Pharmacology of Ethynodiol Diacetate

Ligand Binding and Receptor Activation

Ethynodiol (B195179) diacetate binds to cytoplasmic progesterone (B1679170) receptors in target cells nih.govnih.gov. Following ligand binding, progesterone receptors undergo crucial conformational changes. These changes facilitate the dissociation of chaperone proteins, such as heat shock proteins, which are typically complexed with the receptor in its inactive state nih.govlmu.edu. The activated receptors then dimerize and translocate to the nucleus, where they interact directly with specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes nih.govlmu.edu. This interaction is a key step in initiating progesterone receptor-mediated gene expression nih.govnih.gov.

Progesterone Receptor-Mediated Gene Expression

The binding of activated progesterone receptor dimers to PREs modulates the transcription of specific genes patsnap.com. This modulation can result in either the activation or repression of gene expression, depending on the specific gene promoter, the cellular context, and the recruitment of coactivator or corepressor proteins nih.govlmu.edu. The altered gene expression profile subsequently leads to various downstream cellular and physiological effects that underpin the biological actions of ethynodiol diacetate, including the suppression of gonadotropin release and structural changes in the endometrium patsnap.com.

Cellular Locations of Progesterone Receptor Binding

Progesterone receptors, which serve as the primary targets for this compound, are distributed in various tissues responsive to progesterone. Key cellular locations where this compound binding to PRs occurs include the female reproductive tract, such as the uterus, ovaries, and fallopian tubes, as well as the mammary gland, hypothalamus, and pituitary gland nih.govnih.govdrugbank.commdpi.com. In the brain, PRs are also found in regions like the hippocampus and cortex nih.govlmu.edu. This widespread distribution of PRs in reproductive and neuroendocrine tissues underlies the diverse effects of this compound.

Pharmacokinetics and Biotransformation of Ethynodiol Diacetate

Absorption and Bioavailability Characteristics

Upon oral administration, ethynodiol (B195179) diacetate is rapidly absorbed from the digestive tract. drugs.comaap.orgnih.gov Studies comparing the bioavailability of ethynodiol diacetate tablets with an oral solution have shown that the tablet formulations are essentially bioequivalent to the solution, indicating good absorption. nih.gov Peak plasma levels of norethisterone, the primary active metabolite, are typically reached within 4 hours after administration of this compound. nih.gov

Distribution and Protein Binding

Following absorption, this compound and its metabolites are distributed throughout the body. This compound is strongly protein-bound, primarily to albumin and sex hormone-binding globulin (SHBG). pdr.net The extent of protein binding for this compound is reported to be between 50-85%. drugbank.comnih.gov Norethisterone, the main metabolite, also binds to both albumin and SHBG, with SHBG capacity being influenced by plasma ethinyl estradiol (B170435) levels when administered in combination products. aap.org

Metabolic Pathways and Metabolite Identification

This compound undergoes extensive biotransformation, primarily in the liver, following oral administration. drugs.comaap.orgnih.gov It is rapidly converted to norethisterone, which is considered its active metabolite. wikipedia.orgdrugs.comaap.orgca.gov The biotransformation involves several steps, including deacetylation, reduction of the A-ring, oxidation, and conjugation. nih.gov

Hydrolysis at C-17 and C-3 Positions

A key initial step in the metabolism of this compound is the rapid hydrolysis of the acetate (B1210297) esters at the C-3 and C-17 positions by esterases. wikipedia.orgnih.gov This process converts this compound into ethynodiol (17α-ethynylestr-4-ene-3β,17β-diol) as an intermediate. wikipedia.org Further metabolism of ethynodiol leads to the formation of norethisterone. wikipedia.org

Oxidation of the 3β-Hydroxyl Group to Norethindrone (B1679910)

Following hydrolysis to ethynodiol, oxidation of the 3β-hydroxyl group occurs, leading to the formation of norethisterone (17α-ethynyl-19-nortestosterone). wikipedia.org This oxidation step is crucial as norethisterone is the primary active progestogenic metabolite responsible for the pharmacological effects of this compound. wikipedia.org

Formation of 17α-Ethynylestradiol

While the primary metabolic pathway leads to norethisterone, some studies indicate the formation of 17α-ethynylestradiol as a metabolite. fda.gov This suggests a potential aromatization of the A-ring, although norethisterone itself is not typically considered to have significant estrogenic activity. wikipedia.org The extent and significance of 17α-ethynylestradiol formation from this compound in humans require further detailed investigation.

Novel Metabolic Pathways (e.g., 17β-hydroxyl group dehydration)

Research has identified additional metabolic transformations of this compound. One such pathway involves the dehydration of the 17β-hydroxyl group. tandfonline.com This novel pathway can lead to the formation of metabolites such as 17α-ethynyl-4,16-estradien-3-one. tandfonline.com Studies using microbial and plant cell cultures have also revealed novel hydroxylated metabolites, including hydroxylation at the 6α, 6β, and 10β positions, as well as other transformations like oxidation and rearrangement of hydroxyl groups, expanding the known metabolic landscape of this compound. nih.govnih.govresearchgate.net

Table of Identified Metabolites and Transformations

Transformation/MetaboliteDescriptionReference
Deacetylation at C-3 and C-17Hydrolysis of acetate esters to form ethynodiol. wikipedia.orgnih.gov
Oxidation of 3β-hydroxyl groupConversion of ethynodiol to norethisterone. wikipedia.org
A-ring reduction (e.g., to dihydro- and tetrahydro- metabolites)Saturation of the double bond in ring A. nih.gov
Conjugation (sulfates and glucuronides)Formation of polar conjugates for excretion. drugbank.comnih.gov
Dehydration of 17β-hydroxyl groupFormation of metabolites like 17α-ethynyl-4,16-estradien-3-one. tandfonline.com
Hydroxylation (e.g., at C-6α, C-6β, C-10β)Addition of hydroxyl groups at various positions, observed in vitro. nih.govnih.govresearchgate.net
Formation of 17α-EthynylestradiolPotential aromatization product. fda.gov

Detailed Research Findings

Research utilizing techniques such as radioimmunoassay and chromatography-mass spectrometry has been instrumental in identifying the metabolites of this compound. Studies in women have shown that less polar urinary metabolites include norethindrone, various ethynylestrane-diols, and 17α-ethynyl-4,16-estradien-3-one. tandfonline.com No unchanged this compound was detected in the urine in one study. tandfonline.com The urinary half-life of metabolites was reported as 15 hours. tandfonline.com The majority of radioactivity after administration of radiolabeled this compound was excreted in urine and feces as metabolites. nih.gov Metabolites in urine are found as glucuronides and sulfates. sav.sk

In vitro studies using rat and human liver have demonstrated deacetylation, saturation of ring A, aromatization of ring A, formation of a 3-ketone, and delta-6 bond formation as biotransformation reactions involved in this compound metabolism. nih.gov The intermediary metabolites undergo further biotransformation to more polar end products, potentially polyhydroxylated steroids. nih.gov

Identification of Specific Urinary Metabolites

Studies in women have identified several less polar urinary metabolites of this compound. Following oral administration, approximately 58% of the dose was excreted in urine over seven days, primarily in conjugated form. tandfonline.comtandfonline.com Identified less polar urinary metabolites include norethindrone, 17α-ethynyl-5β-estrane-3β,17β-diol, 17α-ethynyl-5α-estrane-3α,17β-diol, 17α-ethynyl-5β-estrane-3α,17β-diol, 17α-ethynyl-5α-estrane-3β,17β-diol, and 17α-ethynyl-4,16-estradien-3-one. tandfonline.comtandfonline.com Norethindrone accounted for 3.6% of the total urinary radioactivity. tandfonline.comtandfonline.com A novel metabolic pathway involving the dehydration of the 17β-hydroxyl group to produce 17α-ethynyl-4,16-estradien-3-one has also been observed. tandfonline.comtandfonline.com In rhesus monkeys, norethisterone and its tetrahydro metabolites were identified in the free, glucuronide, and sulfate (B86663) fractions of plasma and urine. Keto-4,5-dihydronorethisterones and trihydroxy metabolites were found in the conjugated fractions of urine. nih.gov

Here is a table summarizing some of the identified urinary metabolites:

Metabolite NamePercentage of Total Urinary Radioactivity (in women)
Norethindrone3.6% tandfonline.comtandfonline.com
17α-ethynyl-5β-estrane-3β,17β-diol6.1% tandfonline.comtandfonline.com
17α-ethynyl-5α-estrane-3α,17β-diol1.1% tandfonline.comtandfonline.com
17α-ethynyl-5β-estrane-3α,17β-diol0.4% tandfonline.comtandfonline.com
17α-ethynyl-5α-estrane-3β,17β-diol9.9% tandfonline.comtandfonline.com
17α-ethynyl-4,16-estradien-3-one1.5% tandfonline.comtandfonline.com

Role of Hepatic Enzymes (e.g., Cytochrome P450 3A4) in Metabolism

This compound is rapidly converted to norethisterone by esterases during hepatic first-pass metabolism. nih.govdrugs.com Norethisterone subsequently undergoes further hepatic metabolism, primarily through reduction and conjugation. mims.commims.com While the specific role of Cytochrome P450 3A4 (CYP3A4) is explicitly mentioned for the metabolism of ethinylestradiol, which is often co-administered with progestins like this compound, and for the metabolism of norethisterone to isomers of 5α-dihydro-norethisterone and tetrahydro-norethisterone, the direct involvement of CYP3A4 in the metabolism of this compound itself is primarily related to its conversion to and further metabolism of norethisterone. drugs.commims.comwikipedia.org Studies in rats suggest that this compound can influence hepatic microsomal enzyme systems in vitro. sav.sk

Excretion Pathways and Half-Life Determination

Following oral administration, this compound and its metabolites are primarily excreted via urine and feces. nih.govdrugs.com In women, approximately 58% of the dose was excreted in urine and 22% in feces over seven days, predominantly in conjugated form. tandfonline.comtandfonline.com The urinary half-life in women was reported as 15 hours. tandfonline.comtandfonline.com In rhesus monkeys, about 67% of the dose was excreted in 4 days, with 50% in urine and 18% in feces. nih.gov Most of the urinary excretion in rhesus monkeys occurred within 24 hours. nih.gov Glucuronide conjugates accounted for a significant portion of the radioactivity in both urine (60%) and feces (46% as free steroids) in rhesus monkeys. nih.gov Rifampicin treatment in rhesus monkeys was shown to decrease the half-life of total 14C in plasma from 44 hours to 24 hours and significantly increase fecal elimination while urinary excretion remained unchanged. nih.govnih.gov

Biotransformation Studies using Microbial and Plant Cell Cultures

Biotransformation using microbial and plant cell cultures has been explored as an efficient method to synthesize novel steroids with potential contraceptive properties and to mimic mammalian metabolism. nih.govresearchgate.netresearchgate.netorientjchem.orgresearchgate.netnih.gov These methods can achieve high stereoselectivity in the production of such compounds. nih.govresearchgate.netresearchgate.netorientjchem.orgresearchgate.netnih.gov

Microbial Hydroxylation and Oxidation of this compound

Microbial biotransformation of this compound has been investigated using various microorganisms, including fungi like Cunninghamella elegans, Botrytis cinerea, Trichothecium roseum, and R3-2 SP 17, as well as plant cell cultures such as Ocimum basilicum and Azadirachta indica. nih.govresearchgate.netresearchgate.netorientjchem.orgresearchgate.netnih.gov These biotransformation processes can involve hydroxylation and oxidation reactions. nih.govresearchgate.netorientjchem.org For instance, Cunninghamella elegans has been shown to perform hydroxylation on this compound. nih.govresearchgate.netorientjchem.orgresearchgate.netnih.gov Ocimum basilicum culture has demonstrated hydrolysis of the ester group, oxidation of alcohol into ketone, and rearrangement of the hydroxyl group. nih.govresearchgate.netorientjchem.orgnih.gov

Identification of Novel Hydroxylated Metabolites

Biotransformation studies using microbial and plant cell cultures have led to the identification of novel hydroxylated metabolites of this compound. nih.govresearchgate.netorientjchem.orgresearchgate.netnih.gov Biotransformation of this compound with Cunninghamella elegans yielded three new hydroxylated compounds: 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol, and 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol. nih.govresearchgate.netorientjchem.orgresearchgate.netnih.gov Additionally, a known metabolite, 17α-ethynyl-17β-acetoxyestr-4-en-3-one, was also obtained. nih.govresearchgate.netorientjchem.orgresearchgate.netnih.gov Biotransformation with Ocimum basilicum yielded four major known metabolites, including 17α-ethynyl-17β-acetoxyestr-4-en-3-one, 17α-ethynyl-17β-hydroxyestr-4-en-3-one, 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene, and 17α-ethynyl-5α,17β-dihydroxyestr-3-ene. nih.govresearchgate.netorientjchem.orgnih.gov Azadirachta indica culture yielded 17α-ethynyl-17β-acetoxyestr-4-en-3-one and 17α-ethynyl-17β-hydroxyestr-4-en-3-one. nih.govresearchgate.netorientjchem.orgnih.gov Fungal transformations using Botrytis cinerea, Trichothecium roseum, and R3-2 SP 17 resulted in metabolites such as 17α-Ethynyl-17β-acetoxyestr-4-en-3-one-15β-ol, 19-nor-17a-ethynyltestosterone (norethindrone), and 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene. researchgate.net

Here is a table listing some metabolites identified in microbial and plant cell culture studies:

Metabolite NameSource Organism(s)
17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-olCunninghamella elegans nih.govresearchgate.netorientjchem.orgresearchgate.netnih.gov
17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-olCunninghamella elegans nih.govresearchgate.netorientjchem.orgresearchgate.netnih.gov
17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-olCunninghamella elegans nih.govresearchgate.netorientjchem.orgresearchgate.netnih.gov
17α-ethynyl-17β-acetoxyestr-4-en-3-oneC. elegans, O. basilicum, A. indica nih.govresearchgate.netorientjchem.orgnih.gov
17α-ethynyl-17β-hydroxyestr-4-en-3-oneOcimum basilicum, Azadirachta indica nih.govresearchgate.netorientjchem.orgnih.gov
17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-eneOcimum basilicum nih.govresearchgate.netorientjchem.orgnih.gov
17α-ethynyl-5α,17β-dihydroxyestr-3-eneOcimum basilicum nih.govresearchgate.netorientjchem.orgnih.gov
17α-Ethynyl-17β-acetoxyestr-4-en-3-one-15β-olBotrytis cinerea, Trichothecium roseum, R3-2 SP 17 researchgate.net
19-nor-17a-ethynyltestosterone (Norethindrone)Botrytis cinerea, Trichothecium roseum, R3-2 SP 17 researchgate.net

Stereoselectivity in Biotransformation Processes

Microbial and plant cell cultures are recognized for their ability to perform biotransformations with high stereoselectivity. nih.govresearchgate.netresearchgate.netorientjchem.orgresearchgate.netnih.govscispace.com This stereoselectivity is valuable in the synthesis of specific steroid isomers. The biotransformation of this compound by these methods provides an efficient route to synthesize new steroids with potential biological activities, and these processes can be employed to produce compounds with high stereoselectivity. nih.govresearchgate.netresearchgate.netorientjchem.orgresearchgate.netnih.gov

Potential for Synthesis of New Steroids with Contraceptive Properties

Biotransformation techniques utilizing microbial and plant cell cultures have been explored as efficient methods for synthesizing novel steroids with potential contraceptive properties, using this compound as a substrate. nih.govresearchgate.netresearchgate.netnih.gov These methods offer the advantage of high stereoselectivity in the production of such compounds. nih.govresearchgate.netresearchgate.netnih.gov

Research has demonstrated the biotransformation of this compound using organisms such as Cunninghamella elegans and plant cell suspension cultures of Ocimum basilicum and Azadirachta indica. nih.govresearchgate.netnih.govresearchgate.net

Biotransformation of this compound with Cunninghamella elegans has yielded new hydroxylated compounds, including 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol, and 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol, along with a known metabolite, 17α-ethynyl-17β-acetoxyestr-4-en-3-one. nih.govresearchgate.netnih.gov

Using Ocimum basilicum cultures, the biotransformation of this compound involved hydrolysis of the ester group, oxidation of alcohol into a ketone, and rearrangement of the hydroxyl group. nih.govresearchgate.netnih.gov This process resulted in the characterization of several known metabolites, such as 17α-ethynyl-17β-acetoxyestr-4-en-3-one, 17α-ethynyl-17β-hydroxyestr-4-en-3-one, 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene, and 17α-ethynyl-5α,17β-dihydroxyestr-3-ene. nih.govresearchgate.netnih.gov

Biotransformation with Azadirachta indica culture has also been shown to produce 17α-ethynyl-17β-acetoxyestr-4-en-3-one and 17α-ethynyl-17β-hydroxyestr-4-en-3-one from this compound. nih.govresearchgate.netnih.gov

These biotransformation studies highlight the potential of using microbial and plant systems to generate a library of structurally diverse steroids derived from this compound, which could be further investigated for contraceptive properties. nih.govresearchgate.netnih.gov

Contraceptive Efficacy in Clinical Trials

Clinical trials have evaluated the effectiveness of this compound, often in combination with ethinyl estradiol, in preventing pregnancy.

Prevention of Ovulation Inhibition

The primary mechanism by which this compound, particularly in combined oral contraceptives (COCs), prevents pregnancy is through the inhibition of ovulation. This is achieved by suppressing the release of gonadotropins, specifically by slowing the frequency of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunting the pre-ovulatory surge of luteinizing hormone (LH). drugbank.comhres.ca While traditional progestin-only pills (POPs) containing this compound may not consistently inhibit ovulation in all users, relying more on changes in cervical mucus, combined formulations are generally more effective at suppressing ovulation. researchgate.net Studies have indicated that traditional POPs inhibit ovulation in approximately 50-70% of users, whereas COCs and newer POPs containing progestins like desogestrel (B1670305) demonstrate a much higher rate of ovulation inhibition. researchgate.net

Real-World Effectiveness and Failure Rates

The effectiveness of oral contraceptives, including those containing this compound, is influenced by both the method's intrinsic efficacy ("perfect use") and factors related to patient adherence ("typical use"). While the theoretical failure rate for COCs can be very low with perfect use, real-world effectiveness rates are typically lower due to missed pills or inconsistent use. drugs.comccjm.orgnih.gov

One phase IV trial evaluating a monophasic oral contraceptive containing this compound (1 mg) and ethinyl estradiol (35 micrograms) reported a failure rate of 0.7% based on 36 confirmed pregnancies among 5,412 evaluable patients over 21,440 cycles. nih.gov This study noted that a significant percentage of reported pregnancies occurred in the first three months of use and that noncompliance may have contributed to the observed failures. nih.gov

A study evaluating a progestogen-only pill containing this compound (0.5 mg) reported a net pregnancy rate at one year for method failure of 0.5% in a study of 425 women. nih.gov

Data on typical use failure rates for combined oral contraceptives generally range higher than perfect use rates. drugs.comnih.gov

Impact of Patient Compliance on Efficacy

Patient compliance, specifically the consistent and correct use of oral contraceptive pills, is a critical factor influencing their effectiveness. Missed pills can significantly increase the risk of unintended pregnancy. drugs.comnih.govnih.gov Studies have highlighted that a substantial percentage of oral contraceptive users miss one or more pills per cycle, which contributes to the difference between theoretical efficacy and real-world effectiveness. nih.gov The importance of patient instruction on how to take oral contraceptives correctly has been emphasized to minimize the impact of noncompliance on treatment failure. nih.gov

Research on Non-Contraceptive Therapeutic Applications

Beyond its primary use in contraception, research has explored potential non-contraceptive therapeutic applications for this compound, often as a component of combined oral contraceptives.

Premenstrual Dysphoric Disorder (PMDD)

Premenstrual Dysphoric Disorder (PMDD) is a severe form of premenstrual syndrome characterized by significant mood and physical symptoms in the luteal phase of the menstrual cycle. vmiac.org.aunih.govbinasss.sa.cr While selective serotonin (B10506) reuptake inhibitors (SSRIs) are considered first-line pharmacotherapy for severe PMS and PMDD, hormonal contraceptives, including COCs, have been investigated as a therapeutic option. nih.govbinasss.sa.cr

Some studies suggest that COCs may be helpful in managing premenstrual symptoms, although results regarding their impact on mood symptoms can be mixed. vmiac.org.au Newer low-dose and monophasic COC pills have been suggested to potentially have more positive effects on mood and better stabilize mood compared to triphasic pills. vmiac.org.au Research on the use of specific COC formulations, such as those containing drospirenone (B1670955) and ethinylestradiol, has shown encouraging results in improving mood symptoms in women with PMDD. vmiac.org.aunih.gov While the direct efficacy of this compound specifically for PMDD treatment as a standalone agent or in all combined formulations is not as extensively highlighted as some newer progestins in the provided search results, the broader category of COCs, which can contain this compound, is considered a therapeutic option for PMDD. nih.govbinasss.sa.cr

Table 1: Summary of Selected Clinical Trial Data on Contraceptive Efficacy

Study TypeFormulationNumber of Patients Evaluated for EfficacyTotal Cycles RecordedConfirmed PregnanciesFailure Rate (%)NotesSource
Phase IV TrialThis compound (1 mg) + Ethinyl estradiol (35 mcg)5,41221,440360.7Noncompliance may have contributed. nih.gov
Multicenter StudyThis compound (0.5 mg) (POP)425Not specified5 (3 patient failure)0.5 (method failure)Progestogen-only pill. nih.gov

Table 2: Ovulation Inhibition Rates of Different Progestin Formulations

Formulation TypeProgestin(s)Ovulation Inhibition Rate (%)NotesSource
Traditional POPsNorethindrone, this compound, Levonorgestrel (B1675169)50-70Do not consistently inhibit ovulation. researchgate.net
Traditional POPsNorethindrone, this compound, Levonorgestrel50-57Rely primarily on cervical mucus effects. researchgate.net
COCs (30-35 mcg EE)Various Progestins98Overall incidence of ovulation 2.0%. researchgate.net
Desogestrel POPDesogestrel99More effective at inhibiting ovulation. researchgate.net

Note: This table presents data on ovulation inhibition rates as reported in a literature review and provides context for the mechanism of action of different progestin-containing contraceptives.

Menopausal Symptoms

Research is currently examining the potential of this compound, in combination with ethinyl estradiol, in managing menopausal symptoms. withpower.com While active studies are investigating this application, detailed clinical trial data specifically focusing on this compound alone for the treatment of menopausal symptoms were not prominently available in the reviewed literature. Some reviews assessing the effectiveness and acceptability of various progestogens in combined oral contraceptives did not include trials involving this compound in their comparisons of efficacy contemporaryobgyn.net. Menopausal hormone therapy (MHT), which often involves combinations of estrogens and progestogens, is recognized as an effective treatment for symptoms such as vasomotor symptoms and vaginal dryness. oup.comahajournals.org However, the specific contribution and efficacy of this compound as a component of MHT for menopausal symptom relief require further elucidation through dedicated studies.

Folate Supplementation

The relationship between oral contraceptive use, including formulations containing this compound, and folate levels has been a subject of academic investigation. Some prescribing information for oral contraceptives containing this compound and ethinyl estradiol indicates that serum folate levels may be depressed by the therapy. drugs.comhres.cahres.ca This potential depression is noted as possibly having clinical significance, particularly if a woman becomes pregnant shortly after discontinuing oral contraceptives. drugs.com

Studies investigating this effect have yielded varying results depending on the species and study design. In a study conducted in baboons, treatment with this compound and mestranol (B1676317) did not appear to affect folate levels, although a decrease in vitamin B12 levels was observed. nih.govresearchgate.netoup.com Conversely, a study involving rural Sri Lankan women using an oral contraceptive containing ethinyl oestradiol and this compound (Ovulen 50) reported a fall in serum folate levels. nih.gov This decline occurred relatively rapidly within the first six months of use and stabilized thereafter, with levels remaining lower than those observed in pregnant women at the end of their pregnancy. nih.gov

Influence on Gonadotropin Regulation

Endometrial and Cervical Mucus Alterations

This compound induces significant alterations in the female genital tract, specifically affecting the cervical mucus and the endometrium. ontosight.ainih.govdrugs.comdrugs.commyactivehealth.comdrugs.com These changes create an environment less conducive to fertilization and implantation. ontosight.aidrugs.comdrugs.commyactivehealth.comdrugs.com

The progestin component thickens the cervical mucus, increasing its viscosity. ontosight.aigoodrx.comdrugs.compatsnap.comwithpower.comdrugs.com This thickened mucus acts as a barrier, making it more difficult for sperm to penetrate the cervix and reach the upper reproductive tract. ontosight.aigoodrx.comdrugs.compatsnap.comwithpower.comdrugs.com

This compound also alters the lining of the uterus, the endometrium. ontosight.aigoodrx.comdrugs.compatsnap.comwithpower.comdrugs.comdrugs.com These changes can make the endometrium less receptive to the implantation of a fertilized egg. ontosight.aigoodrx.comdrugs.compatsnap.comwithpower.comdrugs.comdrugs.com

Impact on Sperm Migration

The thickening of cervical mucus induced by this compound significantly hinders sperm migration. ontosight.aigoodrx.compatsnap.comwithpower.comdrugs.commyactivehealth.comdrugs.com The altered consistency of the mucus creates a hostile environment that impedes the movement of sperm through the cervical canal, thereby reducing the number of sperm that can reach the uterus and fallopian tubes. ontosight.aigoodrx.comdrugs.compatsnap.comwithpower.comdrugs.com Studies have shown that this compound can significantly inhibit human spermatozoal forward migration in vitro. nih.gov

Effects on Fertilized Egg Implantation

This compound alters the endometrial lining, making it less favorable for nidation, the process by which a fertilized egg implants in the uterine wall. ontosight.aigoodrx.comdrugs.compatsnap.comwithpower.comdrugs.comdrugs.com Even if fertilization were to occur, the changes in the endometrium reduce the likelihood of successful implantation and subsequent pregnancy. ontosight.aigoodrx.comdrugs.compatsnap.comwithpower.comdrugs.comdrugs.com

Prodrug Conversion to Active Metabolites

This compound functions as a prodrug, meaning it is converted in the body into active metabolites that exert the primary pharmacological effects. wikipedia.org

Ethynodiol to Norethisterone Conversion this compound is considered a prodrug.wikipedia.orgwikipedia.orgAfter oral administration, it is rapidly converted in the body, primarily during hepatic first-pass metabolism, by esterases.wikipedia.orgwikipedia.orgnih.govThis conversion initially yields ethynodiol, which serves as an intermediate metabolite.wikipedia.orgSubsequently, ethynodiol undergoes oxygenation of the C3 hydroxyl group to produce norethisterone (also known as norethindrone), which is the major active metabolite.wikipedia.orgverywellhealth.comnih.govtandfonline.comThe metabolism of this compound to more polar metabolites and conjugation occurs rapidly.nih.govThese compounds and their metabolites are primarily excreted in the urine, with a lesser extent in the feces.nih.gov

Table 1: Conversion Pathway of this compound

Compound Description
This compound Prodrug
Ethynodiol Intermediate metabolite

Androgenic Properties this compound possesses weak androgenic properties.wikipedia.orgnih.govWhile it is a first-generation progestin derived from testosterone, it is considered to have little androgenic activity compared to some other progestins like levonorgestrel (B1675169) and norgestrel, which are classified as second-generation progestins and are more androgenic.verywellhealth.comnih.govtaylorandfrancis.comThe androgenic effects of progestins can influence factors such as acne and high-density lipoprotein (HDL) levels.verywellhealth.comnih.govtaylorandfrancis.comWhen used in combination with estrogens in oral contraceptives, the androgenic effects of progestins are generally less pronounced.nih.gov

Table 2: Relative Androgenic Activity of Selected Progestins

Progestin Generation Androgenic Activity
This compound First Weak/Little
Norethisterone First Less androgenic than second-generation
Levonorgestrel Second More androgenic
Norgestrel Second More androgenic
Desogestrel (B1670305) Third Less androgenic than second-generation

Research on Interactions and Influences of Ethynodiol Diacetate

Drug-Drug Interactions

The concurrent administration of ethynodiol (B195179) diacetate with other drugs can lead to altered responses for either compound. Reduced effectiveness of oral contraceptives, particularly low-dose formulations, is more likely when interactions occur. hres.ca

Interactions affecting Ethynodiol Diacetate Metabolism and Efficacy

Several substances can influence the metabolism and, consequently, the therapeutic efficacy of this compound. Drugs that induce certain enzymes, including cytochrome P450 3A4 (CYP3A4), can decrease the effectiveness of hormonal contraceptives like those containing this compound. fda.gov Examples of drugs and herbal products that may decrease the effectiveness include phenytoin, barbiturates, carbamazepine, bosentan, felbamate, griseofulvin, oxcarbazepine, rifampin, topiramate, and products containing St. John's wort. fda.gov

The metabolism of this compound can be increased when combined with various substances, such as Amobarbital, Acetaminophen, Acetazolamide, Alpelisib, Aminoglutethimide, Butalbital, Brivaracetam, and Mitapivat. drugbank.comdrugbank.com Conversely, the metabolism of this compound can be decreased when combined with agents like Amprenavir and Amiodarone. drugbank.com

The therapeutic efficacy of this compound can be decreased when used in combination with drugs such as Amoxicillin, Ampicillin, Acitretin, Alitretinoin, Alogliptin, and Amdinocillin. drugbank.com

Impact on Other Medications (e.g., Anastrozole, Astemizole, Axitinib)

This compound, often used in combination oral contraceptives, can also impact the metabolism and efficacy of other medications. For instance, the therapeutic efficacy of Anastrozole can be decreased when used in combination with ethinylestradiol, a common component in combined oral contraceptives with this compound. drugbank.com Similarly, the metabolism of Astemizole and Axitinib can be decreased when combined with ethinylestradiol. drugbank.com While these interactions are noted for ethinylestradiol, the presence of this compound as the progestin component in combined formulations is relevant to these potential interactions. drugbank.comaap.orgpdr.net Mitapivat, which can increase the metabolism of this compound, can also increase the metabolism of Anastrozole, Astemizole, and Axitinib. drugbank.com

Role of Cytochrome P450 Enzyme Induction and Enterohepatic Cycling

Cytochrome P450 (CYP) enzymes, particularly CYP3A4, play a significant role in the metabolism of hormonal contraceptives, including the estrogenic component often co-administered with this compound. nih.govdovepress.com Induction of CYP3A4 can lead to increased metabolism of these hormones, potentially reducing their circulating levels and contraceptive efficacy. fda.govnih.gov Rifampin, for example, is known to induce cytochrome P450 enzymes in the liver, resulting in increased hepatic hydroxylation of estrogens and a reduction in their area under the curve and increased clearance. nih.gov

Metabolic Interactions

This compound can influence various metabolic processes in the body, including carbohydrate and lipid metabolism.

Effects on Carbohydrate Metabolism and Glucose Tolerance

Studies have investigated the effects of this compound on carbohydrate metabolism and glucose tolerance. In one study, after one year of treatment with 5 mg/day this compound, blood glucose and plasma insulin (B600854) levels did not differ markedly from pretreatment values. nih.gov However, another study using 0.25-mg this compound tablets daily for 12 months reported that while there was no significant change in subjects' weight, all but the 3-hour individual group glucose values were significantly elevated at the 1-year test, and 16.7% of the tolerance curves became "borderline abnormal". nih.gov The group plasma insulin values for the 0.5-, 1-, and 2-hour samples during the 1-year test were also significantly elevated. nih.gov These data suggest that some 19-norprogestogens, including potentially this compound, may adversely affect carbohydrate metabolism. nih.gov Estrogens, progestins, or oral contraceptives can decrease the hypoglycemic effects of antidiabetic agents by impairing glucose tolerance. pdr.net

Here is a summary of findings on the effects of this compound on glucose and insulin levels:

Study DurationThis compound DoseFasting GlucosePost-glucose GlucoseFasting InsulinPost-glucose InsulinGlucose Tolerance
1 Year nih.gov5 mg/dayNo significant difference from pretreatmentNo significant difference from pretreatmentNo significant difference from pretreatmentNo significant difference from pretreatmentNot specified as significantly altered
12 Months nih.gov0.25 mg/dayNot specified as significantly elevated fastingSignificantly elevated (except 3-hour) nih.govNot specified as significantly elevated fastingSignificantly elevated (0.5, 1, 2-hour samples) nih.gov16.7% borderline abnormal nih.gov

Influence on Lipid Profiles (e.g., Triglycerides, Cholesterol)

This compound can also influence lipid profiles. A study investigating the effects of 12 months of treatment with daily 0.25-mg this compound tablets observed a significant decrease in the group fasting triglyceride levels but no change in the fasting cholesterol levels. nih.gov Combination hormonal contraceptives, which may contain this compound, can adversely affect lipid levels, including serum triglycerides. aap.org Patients with hypertriglyceridemia or a family history of hypertriglyceridemia may be at increased risk of pancreatitis when using combination hormonal contraceptives. aap.org Small changes of unproven clinical significance may occur in lipoprotein cholesterol fractions with the use of oral contraceptives. hres.ca

Here is a summary of findings on the effects of this compound on lipid profiles:

Study DurationThis compound DoseFasting TriglyceridesFasting Cholesterol
12 Months nih.gov0.25 mg/daySignificant decrease nih.govNo change nih.gov

Hyperinsulinism

Research has explored the effects of this compound on carbohydrate metabolism, including its potential influence on insulin levels. One study investigated the long-term effects of different oral contraceptive compounds on blood glucose and plasma insulin levels in normal, nondiabetic women. nih.gov The study compared a group using this compound alone with a group using a combination-type oral contraceptive containing norethynodrel (B126153) and mestranol (B1676317). nih.gov After six months of treatment, there were no significant differences from pre-treatment glucose and insulin values in the group using this compound. nih.gov In contrast, the group using the combination drug showed a significant elevation of mean blood glucose levels at various time points during a glucose tolerance test, and a significant elevation of plasma insulin was observed at one time point. nih.gov These results suggested that while oral contraceptives containing an estrogen-progesterone combination might have a diabetogenic effect, this compound alone did not appear to have a hyperglycemic effect. nih.gov

It is noted that estrogens, often combined with progestogens in oral contraceptives, may create a state of hyperinsulinism. drugs.comwikidoc.org However, the study focusing on this compound alone did not find a significant impact on insulin levels. nih.gov

Analytical and Research Methodologies

Chromatographic Techniques for Analysis

Chromatographic techniques are fundamental in the analysis of Ethynodiol (B195179) Diacetate, ensuring its purity, and identifying related substances. High-Performance Liquid Chromatography (HPLC) is a primary method employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of ethynodiol diacetate in pharmaceutical formulations. Various methods have been developed to ensure accurate and reproducible results. These methods typically employ reversed-phase columns and ultraviolet (UV) detection.

One established method utilizes an RP-2 column with a mobile phase of acetonitrile (B52724) and water (38% v/v), with UV detection at both 210 nm and 280 nm. nih.gov Another approach employs an Agilent ZORBAX SB-Phenyl column with a gradient mixture of acetonitrile and Milli-Q water as the mobile phase. nih.govresearchgate.net The United States Pharmacopeia (USP) describes a method using a cyano column (packing L10) and a mobile phase consisting of methanol, acetonitrile, and water. uspbpep.comresearchgate.net The selection of the column and mobile phase is critical for achieving adequate separation of this compound from other active ingredients, such as ethinyl estradiol (B170435), and any potential impurities.

Column TypeMobile PhaseFlow RateDetection WavelengthReference
RP-2 (250 x 3.2-mm i.d.)Acetonitrile 38% (v/v) in waterNot Specified210 nm and 280 nm nih.gov
Agilent ZORBAX SB-Phenyl (4.6 mm × 15 cm, 5 μm)Gradient mixture of acetonitrile and Milli-Q waterNot SpecifiedNot Specified nih.govresearchgate.net
Packing L10 (cyano column) (4.6-mm × 25-cm)Not Specified~2 mL per minute210 nm uspbpep.com
RP-18 silica80% aq. methanolNot SpecifiedNot Specified nih.gov

The hyphenation of High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Mass Spectrometry (MS) provides a powerful tool for the impurity profiling and metabolite identification of this compound. This combination allows for the separation of impurities by HPLC, their detection and quantification by UV, and their structural characterization by MS. thermofisher.combiopharminternational.com

Research has successfully utilized HPLC-UV-MS to investigate the impurity profile of this compound. nih.gov Common impurities arise from the synthesis process, which involves the reduction of norethisterone and subsequent acetylation. researchgate.net Potential impurities include norethisterone, norethisterone acetate (B1210297), unacetylated ethynodiol, and its monoacetyl derivatives. researchgate.net

Specific impurities that have been separated and characterized using this technique include the E and Z isomers of 17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate). nih.gov Furthermore, a previously undescribed impurity, 17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3-oxo-butanoate), was also identified through its mass spectrum and other spectroscopic data. nih.gov The use of MS detection is particularly advantageous for identifying co-eluting peaks that may not be resolved by UV detection alone, thus providing a more comprehensive purity assessment. thermofisher.com

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and its related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key techniques used for this purpose.

In the characterization of unusual impurities of this compound, ¹H- and ¹³C-NMR spectroscopy have been instrumental. nih.gov For instance, the structures of two unknown impurities, identified as the E and Z isomers of an analogue containing a "trimerised acetyl" group at the 17-hydroxy position, were determined through detailed analysis of their NMR spectra. nih.gov

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For the aforementioned unusual impurities, the mass spectra displayed a characteristic peak at an m/z of 438, which corresponds to the loss of a ketene (B1206846) molecule from the parent structures, further confirming their proposed chemical makeup. nih.gov The fragmentation patterns observed in the mass spectra of diol diesters, such as the loss of an acyloxy group or a carboxylic acid molecule, can be distinctive and aid in structural confirmation. nih.gov

In Vitro and In Vivo Study Models

A combination of in vitro and in vivo studies has been essential in understanding the biological activity and disposition of this compound. These models range from animal carcinogenicity studies to human pharmacokinetic research.

Animal models, primarily rodents, have been used to assess the carcinogenic potential of this compound, both alone and in combination with estrogens. These long-term studies provide data on tumor incidence in various organs.

In studies where this compound was administered orally to mice, an increase in the incidence of benign liver tumors was observed in males, while castrated males showed an increased incidence of mammary tumors. who.int When combined with mestranol (B1676317), an increase in pituitary adenomas was seen in both male and female mice. who.int In rats, oral administration of this compound alone led to the development of benign mammary tumors. inchem.org When combined with ethinyl estradiol, an increased incidence of malignant mammary tumors was observed in both male and female rats. who.int

Animal ModelCompound(s)Study DurationKey FindingsReference
Castrated Male MiceThis compoundLifetimeIncreased incidence of mammary tumors. inchem.orgca.gov
Male and Female CF-LP MiceThis compound80 weeksDetails not specified in provided search results. ca.gov
Male and Female RatsThis compoundTwo yearsProduced benign mammary tumors in male rats. inchem.orgca.gov
Male and Female MiceThis compound + MestranolLifetimeIncreased incidence of pituitary adenomas. who.intca.gov
Male and Female RatsThis compound + Ethinyl EstradiolNot SpecifiedIncreased incidence of malignant mammary tumors. who.int

Human studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Research has shown that this compound is a prodrug that is rapidly metabolized to the active compound, norethisterone. ca.gov Therefore, pharmacokinetic studies often focus on measuring the plasma concentrations of norethisterone following the administration of this compound.

In studies with healthy female volunteers, the oral administration of this compound resulted in peak plasma levels of norethisterone being reached within 4 hours. nih.gov Following the peak, plasma concentrations of norethisterone decline, with a terminal elimination half-life ranging from 4 to 6.9 hours. nih.gov The bioavailability of norethisterone from this compound tablets has been found to be equivalent to that of an oral solution of this compound. nih.gov

ParameterValueStudy PopulationReference
MetaboliteNorethisteroneHumans ca.gov
Time to Peak Concentration (Tmax) of NorethisteroneWithin 4 hours12 normal women nih.gov
Terminal Elimination Half-life of Norethisterone4 - 6.9 hours12 normal women nih.gov

Molecular Modeling and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational analysis for synthetic steroids. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For progestins, 2D and 3D-QSAR models have been developed to predict their binding affinity to the progesterone (B1679170) receptor. These models utilize various molecular descriptors, such as topological indices, electronic properties, and steric parameters, to correlate with the biological activity of the compounds. The insights gained from QSAR models can guide the design of new progestin derivatives with improved potency and selectivity.

Pharmacophore modeling is another crucial computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target, such as the progesterone receptor. By analyzing the structures of known active progestins, a pharmacophore model can be generated that highlights the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions required for effective receptor binding. This model can then be used to virtually screen large chemical libraries to identify novel compounds with the potential to act as progestin receptor modulators.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. In the context of this compound, docking studies would involve placing the molecule into the ligand-binding domain of the progesterone receptor. These simulations can help to visualize the specific amino acid residues that interact with the different functional groups of this compound, providing a detailed understanding of the binding mode and the forces that stabilize the ligand-receptor complex.

Furthermore, molecular dynamics (MD) simulations can be utilized to study the dynamic behavior of the this compound-progesterone receptor complex over time. MD simulations provide insights into the conformational changes that occur upon ligand binding and can help to elucidate the flexibility of both the ligand and the receptor. This information is critical for a comprehensive understanding of the mechanism of action at a molecular level.

The table below summarizes the key computational approaches and their applications in the study of synthetic progestins like this compound.

Computational ApproachDescriptionApplication to this compound
Quantitative Structure-Activity Relationship (QSAR) Establishes a mathematical correlation between chemical structure and biological activity.Predicting the binding affinity of this compound and its analogues to the progesterone receptor.
Pharmacophore Modeling Identifies the 3D arrangement of essential chemical features for biological activity.Defining the key structural features of this compound required for progesterone receptor interaction.
Molecular Docking Predicts the binding orientation of a ligand to its target receptor.Visualizing the interaction of this compound within the ligand-binding pocket of the progesterone receptor.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time.Analyzing the conformational dynamics and stability of the this compound-receptor complex.

Development of Bioanalytical Methods for Quantification

The development and validation of sensitive and reliable bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological matrices. For this compound, various analytical techniques have been employed to ensure accurate measurement in both pharmaceutical formulations and biological fluids, which is crucial for quality control and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the quantification of this compound in pharmaceutical dosage forms. A validated reversed-phase HPLC method has been reported for the simultaneous determination of this compound and ethinyl estradiol in tablets. nih.gov Such methods are crucial for ensuring the quality and consistency of the manufactured drug product. The development of these methods involves optimizing various chromatographic parameters to achieve adequate separation and resolution of the analytes from any potential interfering substances.

The table below outlines the typical chromatographic conditions for the HPLC-UV analysis of this compound in pharmaceutical preparations. nih.gov

ParameterCondition
Column Agilent ZORBAX SB-Phenyl (4.6 mm × 15 cm, 5 μm)
Mobile Phase Gradient mixture of acetonitrile and Milli-Q water
Detection UV
Linearity Range (EDA) 0.025-0.25 mg/mL
Recovery Range (EDA) 0.05-0.18 mg/mL

For the quantification of this compound in biological fluids such as human plasma, more sensitive techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are often required. The development of a bioanalytical method using LC-MS/MS involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is a crucial step to remove interfering components from the biological matrix and may involve techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

The validation of a bioanalytical method is performed in accordance with regulatory guidelines to ensure its reliability. Key validation parameters include selectivity, sensitivity, accuracy, precision, linearity, and stability. The table below summarizes the typical validation parameters and their acceptance criteria for a bioanalytical method.

Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Sensitivity (Lower Limit of Quantification, LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio should be at least 5:1. Accuracy and precision should be within ±20%.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) of ≥ 0.99.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

While a specific, fully validated LC-MS/MS method for this compound in human plasma is not detailed in the readily available literature, the principles of method development and validation described above are standard practice in the pharmaceutical industry. The development of such a method would be a prerequisite for conducting pharmacokinetic studies of this compound in humans.

Future Directions and Emerging Research Avenues

Exploration of New Steroids from Biotransformation

Biotransformation, utilizing microbial and plant cell cultures, presents an efficient route for synthesizing novel steroids with potential biological activities. nih.govnih.govresearchgate.net Research has investigated the biotransformation of ethynodiol (B195179) diacetate using organisms such as Cunninghamella elegans and plant cell suspension cultures of Ocimum basilicum and Azadirachta indica. nih.govnih.govorientjchem.org

Studies have shown that biotransformation of ethynodiol diacetate with Cunninghamella elegans can yield new hydroxylated compounds, including 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol, and 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol, alongside a known metabolite, 17α-ethynyl-17β-acetoxyestr-4-en-3-one. nih.govnih.gov Biotransformation with Ocimum basilicum has resulted in metabolites such as 17α-ethynyl-17β-acetoxyestr-4-en-3-one, 17α-ethynyl-17β-hydroxyestr-4-en-3-one, 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene, and 17α-ethynyl-5α,17β-dihydroxyestr-3-ene. nih.govnih.govorientjchem.org Azadirachta indica culture has also been shown to yield some of these metabolites. nih.govnih.govorientjchem.org These biotransformation methods offer high stereoselectivity and provide a pathway for creating a library of new steroids derived from this compound, which could possess potential contraceptive or other therapeutic properties. nih.govnih.govresearchgate.net

Here is a summary of metabolites identified from biotransformation studies:

OrganismMetabolites Identified
Cunninghamella elegans17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-6β-ol, 17α-ethynylestr-4-en-3β,17β-diacetoxy-10β-ol, 17α-ethynyl-17β-acetoxyestr-4-en-3-one
Ocimum basilicum17α-ethynyl-17β-acetoxyestr-4-en-3-one, 17α-ethynyl-17β-hydroxyestr-4-en-3-one, 17α-ethynyl-3β-hydroxy-17β-acetoxyestr-4-ene, 17α-ethynyl-5α,17β-dihydroxyestr-3-ene
Azadirachta indica17α-ethynyl-17β-acetoxyestr-4-en-3-one, 17α-ethynyl-17β-hydroxyestr-4-en-3-one

Investigation of this compound in Novel Therapeutic Areas

While primarily known for its contraceptive use, research is exploring the potential of this compound, often in combination with ethinyl estradiol (B170435), in other therapeutic areas. Active clinical studies are examining its potential in providing folate supplementation therapy, relieving Premenstrual Dysphoric Disorder (PMDD), and managing menopausal symptoms. withpower.com These investigations highlight a broader interest in the pharmacological effects of this compound beyond contraception.

Advanced Research on Molecular Mechanisms and Receptor Specificity

This compound functions as a prodrug, being metabolized to norethisterone, which acts as an agonist of the progesterone (B1679170) receptor. wikipedia.orgguidechem.com It also exhibits weak androgenic and estrogenic activity. wikipedia.orgguidechem.com Advanced research continues to delve into the precise molecular mechanisms by which this compound and its metabolites interact with steroid hormone receptors, including progesterone and estrogen receptors. nih.govdrugbank.com These interactions occur in target cells within the female reproductive tract, mammary gland, hypothalamus, and pituitary. nih.govdrugbank.com Binding to these receptors influences gene expression and downstream physiological effects, such as the inhibition of ovulation through the suppression of gonadotropin-releasing hormone (GnRH) release and the blunting of the luteinizing hormone (LH) surge. nih.govdrugbank.com Further investigation into the nuances of its binding affinity and the downstream signaling pathways could reveal additional therapeutic potentials or refine its current applications.

Q & A

Q. What analytical methods are recommended to validate the purity and structural integrity of ethynodiol diacetate in pharmacological studies?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard methods for verifying purity (>98%) and confirming structural consistency. These techniques ensure batch-to-batch reproducibility, critical for in vitro and in vivo studies .

Q. Which experimental models are commonly used to assess the hormonal activity of this compound?

In vitro receptor binding assays (e.g., progesterone and estrogen receptor affinity tests) and in vivo rodent models (e.g., uterotrophic assays) are foundational. These models evaluate dose-dependent hormonal effects and metabolic stability, with human plasma metabolite profiling (via HPLC-MS) providing translational insights .

Q. What protocols ensure reproducibility in pharmacokinetic studies of this compound?

Follow International Council for Harmonisation (ICH) guidelines for bioanalytical method validation, including calibration curves, precision, and accuracy thresholds. Raw data (e.g., plasma concentration-time curves) should be archived in appendices, while processed data (e.g., half-life, AUC) are presented in the main text with error margins .

Advanced Research Questions

Q. How can researchers resolve contradictions between carcinogenicity data in animal models and human epidemiological studies?

Animal studies (e.g., IARC Monographs) show sufficient evidence of carcinogenicity for this compound in combination with estrogens, but human data remain limited. Address discrepancies by:

  • Standardizing dose equivalence between species (e.g., mg/kg vs. therapeutic human doses).
  • Controlling for confounders in human studies (e.g., smoking, hormonal comorbidities) .
  • Conducting longitudinal cohort studies with matched control groups to isolate compound-specific effects .

Q. What methodological considerations are critical when evaluating the genotoxic potential of this compound?

Conflicting in vitro (e.g., sister chromatid exchange in human lymphocytes) and in vivo (e.g., Drosophila melanogaster mutagenicity tests) data necessitate:

  • Use of metabolic activation systems (e.g., S9 liver homogenates) to simulate in vivo conditions.
  • Multi-endpoint genotoxicity assays (Ames test, micronucleus, comet assay) to capture diverse mechanisms .
  • Reporting raw data (e.g., aberration frequencies) alongside statistical power calculations to validate findings .

Q. How do metabolic pathways influence the pharmacological profile of this compound in preclinical studies?

this compound is metabolized to ethynodiol and ethinyl estradiol derivatives, which exhibit variable receptor binding. Key steps include:

  • Identifying primary metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Correlating metabolite concentrations (e.g., plasma AUC) with observed biological effects (e.g., ovulation inhibition).
  • Validating interspecies metabolic differences using human hepatocyte co-culture systems .

Methodological Best Practices

  • Data Presentation: Large datasets (e.g., raw chromatograms, dose-response curves) should be archived in supplementary materials, while summarized data (e.g., IC50 values, p-values) are included in the main text .
  • Statistical Analysis: Use mixed-effects models to account for intra- and inter-individual variability in hormonal studies. Report confidence intervals and effect sizes to contextualize significance .
  • Ethical Compliance: For human studies, document participant selection criteria (e.g., age, hormonal status) and obtain informed consent, as per institutional review board (IRB) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethynodiol Diacetate
Reactant of Route 2
Ethynodiol Diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.